molecular formula C16H16O4 B1590217 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone CAS No. 39548-89-5

1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone

Cat. No.: B1590217
CAS No.: 39548-89-5
M. Wt: 272.29 g/mol
InChI Key: YVPCAMMHRRDWFI-UHFFFAOYSA-N
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Description

“1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C16H16O4 . It’s also known by other names such as “4-benzyloxy-2-hydroxy-6-methoxyacetophenone” and "Ethanone,1-[2-hydroxy-6-methoxy-4-(phenylmethoxy)phenyl]" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C16H16O3/c1-12(17)14-8-9-15(16(10-14)18-2)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 272.29600 . Unfortunately, specific information about its density, boiling point, and melting point is not available .

Scientific Research Applications

Crystal Structure Analysis

  • Molecular Structure and Crystallography : Studies have examined the crystal structure and molecular conformation of related compounds. For instance, the dihedral angles between different molecular fragments and the nature of intermolecular interactions have been a focus in some studies, providing insight into molecular behavior and potential applications in materials science (Kesternich et al., 2010).

Chemical Synthesis and Modification

  • Synthesis and Derivatives Formation : Research has been conducted on the synthesis of various derivatives of compounds similar to 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone. This includes the exploration of different chemical reactions and the formation of novel compounds, which are significant in the development of new materials and pharmaceuticals (Cao Pei-xue, 2008).

Oxidation Reactions

  • Baeyer-Villiger Oxidation : The compound has been studied in the context of Baeyer-Villiger oxidation, a crucial reaction in organic chemistry. This research offers insights into the reaction mechanisms and could be vital in industrial chemical processes (Gambarotti & Bjørsvik, 2015).

Biochemical and Pharmacological Studies

  • Antioxidant Activities : The antioxidant properties of benzoin derivatives, which are structurally related to this compound, have been investigated. Such studies are essential for understanding the potential health benefits and pharmaceutical applications of these compounds (Thanuja et al., 2022).

Antimicrobial Applications

  • Antimicrobial Activity : Research has explored the synthesis of certain derivatives and their antimicrobial properties. This is crucial in the development of new antibiotics and understanding the interaction between chemical compounds and microbial organisms (Nagamani et al., 2018).

Safety and Hazards

While specific safety and hazard information for “1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone” is not available, it’s generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds .

Properties

IUPAC Name

1-(2-hydroxy-6-methoxy-4-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-11(17)16-14(18)8-13(9-15(16)19-2)20-10-12-6-4-3-5-7-12/h3-9,18H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPCAMMHRRDWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OC)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10499143
Record name 1-[4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39548-89-5
Record name 1-[4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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